Methyl 3-hydroxy-4-methylthiophene-2-carboxylate
Overview
Description
Methyl 3-hydroxy-4-methylthiophene-2-carboxylate is a chemical compound with the molecular formula C7H8O3S and a molecular weight of 172.2 g/mol It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-hydroxy-4-methylthiophene-2-carboxylate can be synthesized through several methods. One common approach involves the esterification of 3-hydroxy-4-methylthiophene-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxy-4-methylthiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methyl group on the thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: 3-oxo-4-methylthiophene-2-carboxylate.
Reduction: 3-hydroxy-4-methylthiophene-2-methanol.
Substitution: 3-hydroxy-4-bromo-4-methylthiophene-2-carboxylate.
Scientific Research Applications
Methyl 3-hydroxy-4-methylthiophene-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3-hydroxy-4-methylthiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The thiophene ring can interact with various molecular targets, including proteins and nucleic acids, through π-π stacking and hydrogen bonding interactions .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-hydroxythiophene-2-carboxylate: Lacks the methyl group at the 4-position.
Methyl 4-methylthiophene-2-carboxylate: Lacks the hydroxyl group at the 3-position.
Methyl 3-amino-4-methylthiophene-2-carboxylate: Contains an amino group instead of a hydroxyl group at the 3-position.
Uniqueness
Methyl 3-hydroxy-4-methylthiophene-2-carboxylate is unique due to the presence of both a hydroxyl group and a methyl group on the thiophene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 3-hydroxy-4-methylthiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S/c1-4-3-11-6(5(4)8)7(9)10-2/h3,8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMIWZFUPRJXEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32711-57-2 | |
Record name | methyl 3-hydroxy-4-methylthiophene-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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